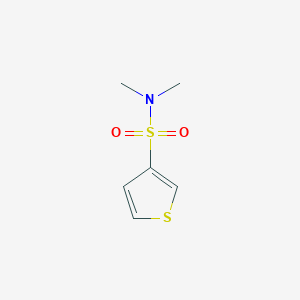

N,N-dimethylthiophene-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-7(2)11(8,9)6-3-4-10-5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWLGURUKSRLMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N,n Dimethylthiophene 3 Sulfonamide and Analogs

Direct Functionalization of Thiophene (B33073) Systems

Directly modifying a pre-existing thiophene ring is a common and efficient approach to introduce the desired sulfonamide functionality. This can be achieved through regioselective methods that control the position of substitution on the thiophene ring.

Regioselective Sulfonylation and Subsequent Amination Pathways

A primary method for synthesizing aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with an amine. rsc.orgwikipedia.org Therefore, the initial key step is the regioselective synthesis of a thiophene-3-sulfonyl chloride. Electrophilic aromatic substitution using chlorosulfonic acid is a traditional method to directly produce aryl sulfonyl chlorides. rsc.org However, this method can sometimes lead to a mixture of isomers, and its effectiveness can be limited with electron-deficient substrates. rsc.org

To achieve regioselectivity, protecting groups or directing groups can be employed to guide the sulfonyl group to the desired position on the thiophene ring. Subsequent reaction of the purified thiophene-3-sulfonyl chloride with dimethylamine (B145610), typically in the presence of a base like pyridine (B92270) to neutralize the generated HCl, yields N,N-dimethylthiophene-3-sulfonamide. wikipedia.org

| Reagent/Catalyst | Description | Selectivity |

| Chlorosulfonic Acid | A strong electrophile for direct sulfonylation of aromatic rings. rsc.org | Can lead to mixtures of isomers, particularly with unsubstituted thiophenes. |

| Directing Groups | Functional groups on the thiophene ring that electronically or sterically favor substitution at a specific position. | High regioselectivity can be achieved depending on the directing group. |

| Pyridine | A common base used to scavenge HCl produced during the amination of sulfonyl chlorides. wikipedia.org | N/A |

Catalytic C–H Bond Functionalization for Sulfonamide Incorporation

More recent and advanced strategies involve the direct catalytic functionalization of C–H bonds, which offers a more atom-economical and efficient route to sulfonamide incorporation. nih.gov This approach avoids the need for pre-functionalized thiophene starting materials. While the direct C-H amination of thiophenes to install a sulfonamide group is a developing area, related methodologies provide a proof of concept. For instance, palladium-catalyzed C(sp³)–H activation has been used to append arene feedstocks to tertiary alkylamines. nih.gov

A notable development is the site-selective C–H sulfination sequence. nih.gov This two-step process can utilize a palladium catalyst and an inexpensive industrial reagent like sodium hydroxymethanesulfinate to introduce a sulfinate group onto an aromatic ring. nih.gov This sulfinate can then be converted to the corresponding sulfonamide. nih.gov The challenge lies in achieving high regioselectivity on the thiophene ring.

Construction of the Thiophene Heterocycle

An alternative to functionalizing a pre-existing thiophene is to construct the thiophene ring with the sulfonamide or a precursor already in place. This approach is particularly useful for accessing highly substituted thiophene derivatives.

Gewald Reaction and Related Cyclization Strategies for Substituted Thiophenes

The Gewald reaction is a powerful and versatile method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netarkat-usa.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The resulting 2-aminothiophene can then be further functionalized. For example, the amino group could be diazotized and then subjected to a Sandmeyer-type reaction to introduce a sulfonyl chloride group, which can then be reacted with dimethylamine.

Variations of the Gewald reaction allow for the synthesis of a wide range of substituted thiophenes, with different substitution patterns achievable by varying the starting materials. arkat-usa.orgumich.edu Microwave irradiation has been shown to improve reaction times and yields for the Gewald reaction. wikipedia.org

| Reaction | Reactants | Product | Significance |

| Gewald Reaction | Ketone/aldehyde, α-cyanoester, elemental sulfur, base. wikipedia.org | Polysubstituted 2-aminothiophene. wikipedia.orgresearchgate.net | Versatile method for creating substituted thiophenes. researchgate.netarkat-usa.org |

Multi-Component Reactions Leading to Thiophene Sulfonamide Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all reactants, offer an efficient pathway to complex molecules. frontiersin.orgnih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct thiophene sulfonamide frameworks. For instance, a reaction could be designed where one component carries the dimethylsulfonamide moiety or a precursor, and the other components react to form the thiophene ring around it. The development of novel MCRs is a growing area of chemical synthesis. frontiersin.org

Formation of the Sulfonamide Moiety

The final key step in many synthetic routes is the formation of the sulfonamide bond itself. The most classic and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgnih.gov In the context of this compound, this involves reacting thiophene-3-sulfonyl chloride with dimethylamine.

Alternative methods for sulfonamide formation are continually being developed to avoid the use of harsh reagents like sulfonyl chlorides. rsc.org One such method involves the oxidative coupling of thiols and amines. rsc.org Another approach utilizes thiosulfonates as stable and non-toxic precursors to sulfinate anions, which can then be reacted with amines to form sulfonamides. organic-chemistry.org These newer methods offer milder reaction conditions and greater functional group tolerance.

| Precursor | Reagents | Product | Advantages |

| Thiophene-3-sulfonyl chloride | Dimethylamine, base (e.g., pyridine). wikipedia.org | This compound | Well-established and reliable method. wikipedia.org |

| Thiophene-3-thiol (B1329469) | Amine, oxidizing agent. rsc.org | Thiophene-3-sulfonamide (B184289) | Avoids pre-functionalization to a sulfonyl chloride. rsc.org |

| Thiophene-3-thiosulfonate | Amine, activating agent. organic-chemistry.org | Thiophene-3-sulfonamide | Uses stable and non-toxic precursors. organic-chemistry.org |

Amidation Reactions of Thiophene Sulfonyl Halides and Sulfonic Acids

The most conventional and widely practiced method for synthesizing sulfonamides is the amidation of sulfonyl chlorides. nih.gov This two-step process begins with the electrophilic substitution of thiophene using a sulfonating agent, such as chlorosulfonic acid, to generate the corresponding thiophenesulfonyl chloride. nih.gov This intermediate is then reacted with a primary or secondary amine, in this case, dimethylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, yielding the desired this compound.

While this method is robust, the use of chlorosulfonic acid can present challenges due to its high reactivity and corrosiveness, sometimes leading to poor regioselectivity and the formation of undesired byproducts. nih.gov Milder, one-pot procedures have been developed using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) to oxidize thiols or disulfides in situ to sulfonyl chlorides, which then react with amines in the same vessel. researchgate.net

| Sulfonyl Precursor | Amine | Conditions | Product | Reference |

|---|---|---|---|---|

| Thiophene-3-sulfonyl chloride | Dimethylamine | Base (e.g., Pyridine, Et3N), DCM, 0 °C to rt | This compound | General Method nih.gov |

| Thiophenol | Cyclohexylamine | 1) DCH, BnMeNCl, H2O, CH3CN; 2) Excess Amine | N-Cyclohexylbenzenesulfonamide | researchgate.net |

| Arylboronic Acid | Morpholine | 1) SO2Cl2, Pd(OAc)2; 2) Morpholine | Aryl Morpholine Sulfonamide | nih.govacs.org |

Electrochemical Oxidative Coupling for S–N Bond Formation

Electrochemical synthesis has emerged as a powerful and green alternative for forming sulfur-nitrogen (S-N) bonds. sioc-journal.cn These methods avoid the need for harsh chemical oxidants and metal catalysts by using electrical current to drive the reaction. In a typical setup for sulfonamide synthesis, a thiol (or its precursor) and an amine are oxidized in an electrochemical cell. acs.org

The process often involves the direct anodic coupling of thiols and amines. acs.org For instance, the oxidation of a thiol generates a disulfide, and the amine is oxidized to an aminium radical cation. The subsequent reaction between these intermediates leads to the formation of a sulfenamide, which is further oxidized in the system to produce the final sulfonamide. acs.org This technique demonstrates high functional group tolerance, allowing for the synthesis of complex sulfonamides, including those derived from amino acids, without racemization. acs.org The reactions are often performed in flow reactors, which allows for scalability and precise control over reaction parameters. kit.edu

| Thiol Substrate | Amine Substrate | Electrochemical Conditions | Yield | Reference |

|---|---|---|---|---|

| Thiophenol | Cyclohexylamine | C anode/Fe cathode, CH3CN/HCl, Flow reactor | 81% | acs.org |

| 4-Methylthiophenol | Piperidine | C anode/Fe cathode, CH3CN/HCl, Flow reactor | 75% | acs.org |

| Thiophenol | Proline Methyl Ester | C anode/Fe cathode, CH3CN/HCl, Batch reactor | 65% | acs.org |

Hypervalent Iodine-Mediated N-Transfer Protocols for Sulfonamide Derivatives

Hypervalent iodine reagents have gained prominence as mild and efficient oxidants for a variety of organic transformations, including the synthesis of sulfonamides. tandfonline.com These metal-free reactions provide an attractive alternative to transition metal-catalyzed processes. One common strategy involves the oxidative coupling of sodium sulfinates with amines. tandfonline.comfigshare.com In this protocol, an alkyl iodide can be used in catalytic amounts, which is oxidized in situ by a stoichiometric oxidant like m-chloroperbenzoic acid (mCPBA) to a hypervalent iodine species. This transient species then reacts with the sodium sulfinate and amine to furnish the sulfonamide. tandfonline.comtandfonline.com

Another approach involves the conversion of aryl thiols directly into sulfonamides in one pot. acs.org Using hypervalent iodine reagents in the presence of ammonium (B1175870) carbamate, both NH- and O-groups can be selectively transferred to the sulfur center under mild conditions, making multiple S-N and S-O bonds chemoselectively. acs.org The reaction of sulfenamides with secondary amines, mediated by reagents such as diacetoxyiodobenzene (B1259982) (PhI(OAc)2), also provides an efficient route to sulfinamidines, which are structurally related to sulfonamides. chemrxiv.org

| Sulfur Substrate | Nitrogen Source | Hypervalent Iodine Reagent/System | Yield | Reference |

|---|---|---|---|---|

| Sodium benzenesulfinate | Pyrrolidine | 1-Iodopropane (cat.), mCPBA | 85% | tandfonline.com |

| Sodium p-toluenesulfinate | Morpholine | 1-Iodopropane (cat.), mCPBA | 89% | tandfonline.com |

| Aryl Thiol | Ammonium Carbamate | PhI(OAc)2 | Good to Excellent | acs.org |

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis has revolutionized the synthesis of aryl sulfonamides by enabling the convergent assembly of molecules from readily available building blocks. Palladium and nickel catalysts are at the forefront of these developments, offering unique reactivity and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium catalysis offers powerful methods for forming carbon-sulfur bonds, which are crucial for sulfonamide synthesis. A notable strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.govacs.orgnih.gov This process allows for the conversion of a diverse range of arylboronic acids into the corresponding arylsulfonyl chlorides under mild conditions. These intermediates can then be subjected to amidation without purification to yield the desired sulfonamides. nih.gov This approach is highly valued for its significant functional group tolerance. acs.org

The Suzuki-Miyaura cross-coupling reaction has also been adapted for the synthesis of substituted thiophene sulfonamides. For example, 5-bromothiophene-2-sulfonamide (B1270684) can be coupled with various arylboronic acids or esters using a Pd(0) catalyst to afford 5-arylthiophene-2-sulfonamides. researchgate.net This methodology is directly applicable to the synthesis of 3-substituted analogs, providing a modular route to a library of derivatives by varying the boronic acid coupling partner.

| Aryl Precursor | Coupling Partner/Reagent | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Arylboronic Acid | SO2Cl2 | Pd(OAc)2 / Ligand | Arylsulfonyl chloride | nih.govacs.org |

| 5-Bromothiophene-2-sulfonamide | Arylboronic Acid | Pd(PPh3)4 / K2CO3 | 5-Arylthiophene-2-sulfonamide | researchgate.net |

| Aryl Bromide | 2,2-Diphenyl-1,3-oxathiolane | Pd / Xantphos | Aryl vinyl sulfide (B99878) | organic-chemistry.org |

Nickel-Catalyzed Methodologies in Sulfonamide Synthesis

Nickel catalysis provides a more economical and sustainable alternative to palladium for cross-coupling reactions. researchgate.net Nickel catalysts have been successfully employed for the C-N cross-coupling of sulfonamides with (hetero)aryl chlorides, a transformation previously dominated by palladium catalysis. nih.gov The use of air-stable nickel precatalysts enables these reactions without the need for photocatalysis. nih.gov

Another significant nickel-catalyzed method is the sulfination of aryl and heteroaryl boronic acids using a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). acs.org This redox-neutral reaction efficiently converts boronic acids into sulfinate salts, which are versatile intermediates that can be readily transformed into sulfonamides, sulfones, or sulfonyl fluorides. acs.org Nickel-catalyzed Kumada cross-coupling reactions have also been developed for benzylic sulfonamides, showcasing the versatility of nickel in activating C-N and C-S bonds. nih.gov

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Aryl Boronic Acid | DABSO | NiBr2·(glyme) / Phenanthroline ligand | Aryl sulfinate salt | acs.org |

| Sulfonamide | (Hetero)aryl Chloride | (L)NiCl(o-tol) precatalyst | N-(Hetero)aryl sulfonamide | nih.gov |

| Benzylic Sulfonamide | Grignard Reagent | (dppe)NiCl2 | Cross-coupled product | nih.gov |

Brønsted Acid-Catalyzed Transformations for N-Substituted Sulfonamides

Brønsted acid catalysis offers a metal-free approach to constructing complex sulfonamides through the activation of C-H bonds or the generation of reactive intermediates. A notable example is the three-component synthesis of α-substituted sulfonamides. rsc.orgamanote.com This method involves the Brønsted acid-catalyzed addition of 2-alkylazaarenes to N-sulfonylimines that are generated in situ from an aldehyde and a sulfonamide. This atom- and step-economic protocol proceeds via a selective C(sp3)–H bond functionalization of the alkylazaarene. rsc.org

Innovative Brønsted acid-catalyzed approaches have also been developed for synthesizing sulfinamidines and sulfinimidate esters from sulfenamides. rsc.org This strategy employs an electrophilic fluorinating reagent (e.g., Selectfluor) to activate the sulfur atom, followed by a nucleophilic substitution by an amine or alcohol, all promoted by a catalytic amount of a Brønsted acid like camphorsulfonic acid (CSA). rsc.org These methods highlight the potential of organocatalysis to achieve transformations that are complementary to metal-catalyzed routes.

| Reaction Type | Substrates | Catalyst | Product | Reference |

|---|---|---|---|---|

| 3-Component C-H Functionalization | 2-Alkylazaarene, Aldehyde, Sulfonamide | Tf2NH | α-Substituted sulfonamide | rsc.org |

| Electrophilic Fluorination/Substitution | Sulfenamide, Amine/Alcohol | Camphorsulfonic acid (CSA) | Sulfinamidine/Sulfinimidate ester | rsc.org |

| Asymmetric Transfer Hydrogenation | Quinoline-2-carboxylate, Hantzsch ester | P-chiral N-phosphoryl sulfonamide | Tetrahydroquinoline derivative | mcgill.ca |

Mechanistic Investigations into the Formation and Reactivity of N,n Dimethylthiophene 3 Sulfonamide

Elucidation of Reaction Pathways and Intermediates

The formation of N,N-dimethylthiophene-3-sulfonamide typically proceeds through the reaction of a reactive thiophene-3-sulfonyl derivative with dimethylamine (B145610). The most common pathway involves the initial preparation of thiophene-3-sulfonyl chloride, which then undergoes nucleophilic substitution with dimethylamine.

A plausible synthetic route begins with the sulfonation or chlorosulfonation of thiophene (B33073). However, direct sulfonation of thiophene tends to occur preferentially at the more reactive 2-position. Therefore, strategies to achieve 3-substitution are often required. One such approach involves the use of protecting groups or directed metalation strategies.

Alternatively, a multi-step synthesis can be employed, starting from a pre-functionalized thiophene. For instance, a synthetic sequence could start with 3-bromothiophene, which can be converted to a thiophene-3-thiol (B1329469) or a corresponding disulfide. Subsequent oxidation and chlorination would yield the desired thiophene-3-sulfonyl chloride. A patented method for a related thiophenesulfonamide involves the oxidation of a thiophene benzyl (B1604629) sulfide (B99878) with trichloroisocyanuric acid in the presence of acetic acid and water to generate the thiophenesulfonyl chloride intermediate google.com. This intermediate is then reacted with an amine to form the sulfonamide google.com.

The key intermediate in the final step of the synthesis is the thiophene-3-sulfonyl chloride. The reaction with dimethylamine proceeds via a nucleophilic attack of the nitrogen atom of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride, which is typically scavenged by an excess of the amine or an added base, to afford the stable this compound.

Another potential, though less common, pathway is the oxidative coupling of thiophene-3-thiol with dimethylamine in the presence of a suitable catalyst and oxidant nih.gov. This approach avoids the need for the often harsh conditions required for the preparation of sulfonyl chlorides nih.gov.

Key Intermediates in the Formation of this compound:

| Intermediate | Description |

| Thiophene-3-sulfonyl chloride | A highly reactive electrophile that readily reacts with nucleophiles like dimethylamine. |

| Thiophene-3-thiol | A precursor that can be oxidized to form the sulfonyl chloride or used in direct oxidative coupling reactions. |

| Thiophene-3-sulfinic acid | An intermediate in the oxidation of thiophene-3-thiol to the corresponding sulfonic acid or sulfonyl chloride. |

| Thienyl-3-lithium | A potential intermediate in directed ortho-metalation strategies to achieve regioselective functionalization at the 3-position. |

Kinetic and Thermodynamic Parameters Governing Synthetic Processes

The regioselectivity of the initial sulfonation of the thiophene ring is a critical factor that is governed by both kinetic and thermodynamic parameters. The thiophene ring is an electron-rich aromatic system, and electrophilic substitution is generally favored at the 2-position due to the greater stabilization of the cationic intermediate (the sigma complex) through resonance. This is typically the kinetically favored product, formed faster at lower temperatures.

The stability of the final this compound is high, and the final step of its formation from thiophene-3-sulfonyl chloride and dimethylamine is generally considered to be irreversible under normal conditions, driven by the formation of the strong S-N bond and the neutralization of the HCl byproduct.

Hypothetical Influence of Temperature on the Regioselectivity of Thiophene Sulfonation:

| Temperature | Major Product | Controlling Factor |

| Low | Thiophene-2-sulfonic acid | Kinetic Control (lower activation energy for the formation of the more stable intermediate) |

| High | Thiophene-3-sulfonic acid | Thermodynamic Control (formation of the more stable final product, assuming reversibility) |

Role of Catalysis in Directing Chemo- and Regioselectivity

Catalysis can play a pivotal role in overcoming the inherent reactivity patterns of the thiophene ring and directing the synthesis towards the desired 3-substituted product.

Directed Metalation: A powerful strategy for achieving regioselectivity is directed ortho-metalation. If a suitable directing group is present on the thiophene ring, it can direct a strong base like n-butyllithium to deprotonate the adjacent position. For instance, an amide group at the 2-position can direct lithiation to the 3-position mdpi.comresearchgate.net. The resulting 3-lithiated thiophene can then be quenched with an electrophilic sulfur source, such as sulfur dioxide, followed by chlorination to yield thiophene-3-sulfonyl chloride.

Transition Metal Catalysis: Transition metal catalysts are also instrumental in modern synthetic methods for sulfonamide formation. Copper-catalyzed oxidative coupling of thiols and amines has emerged as a viable route nih.gov. Such a system could potentially be adapted for the synthesis of this compound from thiophene-3-thiol and dimethylamine, offering a milder alternative to traditional methods. Palladium-catalyzed cross-coupling reactions are also widely used in the functionalization of heterocyclic compounds and could be envisioned in strategies to construct the thiophene-sulfonamide linkage nih.gov.

Iron Catalysis: Iron(III) chloride has been shown to catalyze the reaction of N-benzylic sulfonamides with alkynes, proceeding through the cleavage of a C-N bond nih.gov. While not directly applicable to the formation of the title compound, it highlights the potential of earth-abundant metals in catalyzing reactions involving sulfonamides.

Potential Catalytic Systems for the Synthesis of this compound:

| Catalytic System | Description | Potential Application |

| n-BuLi / Directing Group | Directed ortho-metalation | Regioselective functionalization at the 3-position of a pre-functionalized thiophene. |

| CuI / Ligand | Oxidative Coupling | Direct synthesis from thiophene-3-thiol and dimethylamine under mild conditions. nih.gov |

| Pd(OAc)₂ / Ligand | Cross-Coupling | Coupling of a 3-halothiophene with a sulfonamide precursor or a 3-thienylboronic acid with a source of the sulfonamide group. |

Radical Processes in Sulfonamide Functionalization (e.g., Sulfonyl Radical Intermediates)

While sulfonamides are often considered as stable functional groups, recent research has demonstrated their potential as precursors for sulfonyl radicals, opening up new avenues for late-stage functionalization. nih.govacs.org this compound can, in principle, serve as a substrate for the generation of the corresponding N,N-dimethylthiophene-3-sulfonyl radical.

This transformation can be initiated photochemically, often using a photocatalyst that, upon excitation, can engage in an energy or electron transfer process with the sulfonamide nih.govacs.org. The resulting sulfonyl radical is a versatile intermediate that can participate in a variety of reactions.

Atom Transfer Radical Addition (ATRA): In the presence of a suitable halogen atom source, the intermediate carbon-centered radical can be trapped to yield a halo-functionalized product.

Radical Cascades: The initially formed carbon-centered radical can also participate in intramolecular cyclization reactions, leading to the formation of more complex cyclic structures containing the thiophene sulfonamide group.

The generation of sulfonyl radicals from sulfonamides represents a powerful strategy for C-S bond formation under mild conditions, and the application of these methods to this compound would significantly expand its synthetic utility.

Potential Radical Reactions of this compound:

| Reaction Type | Reactant | Product Type |

| Hydrosulfonylation | Alkene | Alkyl-thiophene-sulfone |

| ATRA | Alkene, Halogen Source | Haloalkyl-thiophene-sulfone |

| Radical Cascade | Unsaturated Substrate | Complex cyclic sulfone |

Transformational Chemistry and Derivatization Strategies for N,n Dimethylthiophene 3 Sulfonamide

Reactions at the Sulfonamide Nitrogen Center

The sulfonamide functional group is a cornerstone of many therapeutic agents. The nitrogen atom of the N,N-dimethylsulfonamide moiety in N,N-dimethylthiophene-3-sulfonamide, while seemingly unreactive due to the presence of two methyl groups, can participate in specific transformations, particularly those that lead to the formation of more complex and functionally diverse aza-analogs.

Electrophilic Substitutions (Alkylation, Acylation)

Direct electrophilic substitution on the nitrogen of a tertiary sulfonamide like this compound is generally not feasible due to the absence of a proton on the nitrogen atom. Traditional alkylation and acylation reactions require a primary or secondary sulfonamide that can be deprotonated to form a nucleophilic anion. ekb.eg For N,N-disubstituted sulfonamides, reactions involving electrophiles would necessitate the cleavage of a nitrogen-methyl bond, which is a high-energy process and not a common synthetic strategy for derivatization.

Synthesis of Sulfonimidamides and Related Aza-Analogs

A more synthetically valuable transformation involving the sulfonamide group is its conversion to a sulfonimidamide. Sulfonimidamides are aza-analogs of sulfonamides where one of the sulfonyl oxygens is replaced by a nitrogen atom. These moieties are of growing interest in medicinal chemistry as they can act as bioisosteres of sulfonamides, potentially offering improved physicochemical and pharmacological properties. nih.govnih.gov

The synthesis of sulfonimidamides from tertiary sulfonamides is not a direct conversion. Instead, related starting materials are typically employed. General methods for sulfonimidamide synthesis often start from sulfinamides or sulfenamides, which are then oxidized and aminated. nih.govresearchgate.net For instance, a one-pot, three-component synthesis has been developed using organometallic reagents, amines, and a sulfinylamine linchpin, N-sulfinyltritylamine (TrNSO), to rapidly assemble diverse sulfonimidamides. nih.gov Another approach involves the direct synthesis from sulfenamides using an NH and O transfer mediated by iodo-benzene diacetate (PhIO) in the presence of an NH source like ammonium (B1175870) carbamate. nih.gov

While direct conversion of this compound to a sulfonimidamide is not a standard procedure, the thiophene-3-sulfonyl chloride precursor could be a starting point for building sulfonimidamide structures, which could then be N,N-dimethylated if desired.

Reactivity of the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to various electrophilic and metal-mediated substitution reactions. The position of these substitutions is directed by the electronic nature of the existing substituent, in this case, the N,N-dimethylsulfonamide group.

Electrophilic Aromatic Substitutions on the Thiophene Core

The N,N-dimethylsulfonamide group is an electron-withdrawing and meta-directing group in classical aromatic systems like benzene. However, in five-membered heterocycles like thiophene, the directing effects can be more complex. Thiophene itself preferentially undergoes electrophilic substitution at the C2 (α) position due to the better stabilization of the cationic intermediate. researchgate.netresearchgate.net

When a deactivating group is at the C3 position, electrophilic attack is generally directed to the C5 position, which is the other α-position and is electronically favored. Therefore, for this compound, electrophilic aromatic substitution reactions such as halogenation (e.g., bromination), nitration, and Friedel-Crafts reactions are expected to occur predominantly at the C5 position. Computational studies on substituted thiophenes have confirmed that the α-carbon is generally preferred for electrophilic attack, both kinetically and thermodynamically. researchgate.netresearchgate.net

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Thiophenes

| Substituent at C3 | Electrophile (E+) | Major Product Position |

| Electron-withdrawing | Br₂ | C5 |

| Electron-withdrawing | HNO₃/H₂SO₄ | C5 |

| Electron-withdrawing | Acyl Chloride/AlCl₃ | C5 |

This table represents generalized outcomes based on established principles of thiophene reactivity.

Metalation and Subsequent Functionalization of Thiophene Positions

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In the case of this compound, the sulfonamide group can potentially direct the metalation to the adjacent C2 or C4 positions. The choice between these positions can be influenced by the specific organometallic reagent and reaction conditions used.

Lithiation using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) would likely lead to deprotonation at the most acidic C-H bond. The C2 position is generally the most acidic proton on the thiophene ring. Therefore, treatment of this compound with a strong lithium base is expected to generate the 2-lithio derivative. This lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C2 position.

Table 2: Potential Functionalization of this compound via C2-Lithiation

| Reagent Sequence | Electrophile | Functional Group Introduced at C2 |

| 1. n-BuLi, THF, -78 °C | CO₂ | Carboxylic acid |

| 2. H₃O⁺ | ||

| 1. n-BuLi, THF, -78 °C | DMF | Aldehyde |

| 2. H₃O⁺ | ||

| 1. n-BuLi, THF, -78 °C | I₂ | Iodine |

| 2. H₂O | ||

| 1. n-BuLi, THF, -78 °C | Me₃SiCl | Trimethylsilyl |

| 2. H₂O |

This table illustrates plausible synthetic transformations based on known reactivity patterns of lithiated thiophenes.

Interconversion of Functional Groups on the this compound Scaffold

The ability to interconvert existing functional groups provides another layer of synthetic versatility for creating derivatives of this compound.

One key transformation is the modification of the sulfonamide group itself. While the N,N-dimethylsulfonamide is relatively robust, under certain reductive conditions, it can be cleaved. However, more common interconversions involve functional groups introduced onto the thiophene ring.

For example, a bromo-substituent, introduced at the C5 position via electrophilic bromination, can serve as a handle for further transformations. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, can be employed to form new carbon-carbon or carbon-heteroatom bonds at this position. This strategy allows for the introduction of aryl, vinyl, or alkynyl groups, significantly expanding the structural diversity of the this compound core. researchgate.net

Furthermore, a nitro group, potentially introduced at C5, can be reduced to an amino group. This amine can then be further derivatized through acylation, alkylation, or diazotization reactions, opening up another avenue for creating a library of analogs. The interconversion of functional groups is a fundamental strategy in organic synthesis, allowing for the strategic and efficient construction of complex molecules from simpler precursors. ub.eduvanderbilt.eduorganic-chemistry.org

Chiral Induction and Stereochemical Control in Derivatization

The introduction of chirality and the control of stereochemistry in the derivatization of this compound are critical for accessing enantiopure compounds with specific biological activities. While direct studies on the chiral derivatization of this compound are not extensively documented, several strategies employed for analogous aromatic sulfonamides and thiophene systems offer significant potential. These approaches primarily focus on the introduction of stereogenic centers or axial chirality through asymmetric synthesis, leveraging chiral catalysts, auxiliaries, or reagents.

One promising avenue involves the asymmetric functionalization of the thiophene ring. The high resonance stabilization energy of thiophene typically makes its dearomatization challenging; however, recent advances have demonstrated the feasibility of catalytic asymmetric dearomatization of thiophene derivatives. nih.govrsc.org For instance, intramolecular [4+2] hetero-Diels-Alder cycloadditions have been used to create chiral spiranes from thiophene-containing substrates with excellent enantioselectivities. nih.gov Such strategies could potentially be adapted to this compound derivatives, where the sulfonamide group might influence the electronic properties and reactivity of the thiophene ring.

Another approach centers on reactions at the sulfonamide nitrogen or the adjacent sulfur atom. While the N,N-dimethyl substitution precludes direct derivatization at the nitrogen, modifications of related primary or secondary sulfonamides provide a proof of principle. For example, the asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by a pentanidium organocatalyst, yields enantioenriched sulfinate esters. nih.gov This suggests that if N-demethylation of this compound were feasible to produce the primary sulfonamide, subsequent asymmetric transformations at the sulfur center could be envisioned.

Furthermore, derivatization of the thiophene ring via electrophilic substitution or metalation followed by cross-coupling reactions opens up possibilities for introducing chiral moieties. numberanalytics.compharmaguideline.com For instance, a palladium-catalyzed, enantioselective three-component reaction of sulfonamides, aldehydes, and arylboronic acids has been shown to produce a variety of α-arylamines with high yields and enantioselectivities. organic-chemistry.org Although this method is demonstrated for primary sulfonamides, it highlights the potential for creating stereocenters adjacent to the aromatic ring system.

The development of axially chiral biaryl compounds containing a thiophene ring is another area of interest. Atroposelective synthesis of benzothiophene (B83047) derivatives has been achieved through stereoselective intramolecular reactions. nih.gov This approach could be conceptually extended to create atropisomers of this compound derivatives where rotation around a newly formed aryl-thiophene bond is restricted.

While direct experimental data on the chiral induction of this compound is sparse, the broader context of asymmetric synthesis on thiophenes and sulfonamides provides a solid foundation for future research. The key will be to adapt these existing methodologies to the specific electronic and steric properties of the target molecule.

Table of Potential Chiral Derivatization Strategies

| Strategy | Description | Potential Outcome | Key Considerations |

| Catalytic Asymmetric Dearomatization | Intramolecular cycloaddition reactions to break the aromaticity of the thiophene ring. nih.gov | Chiral spirocyclic or fused ring systems. | Requires suitably functionalized precursors of this compound. |

| Asymmetric Sulfinate Ester Formation | Asymmetric condensation of a corresponding primary sulfinamide with an alcohol using a chiral catalyst. nih.gov | Enantioenriched sulfinate esters. | Requires initial N-demethylation to the primary sulfonamide. |

| Enantioselective C-H Functionalization | Introduction of a chiral substituent at a specific position on the thiophene ring using a chiral catalyst. | Chiral thiophene derivatives with a new stereocenter. | Regioselectivity and reactivity of the C-H bonds on the thiophene ring. |

| Atroposelective Synthesis | Formation of an axially chiral biaryl system by coupling the thiophene ring with another aromatic moiety. nih.gov | Atropisomeric sulfonamides. | Steric hindrance around the pivot bond to ensure rotational stability. |

| Three-Component α-Arylamine Synthesis | Palladium-catalyzed reaction of a sulfonamide, aldehyde, and arylboronic acid. organic-chemistry.org | α-Chiral amines derived from a functionalized thiophene ring. | Applicability to N,N-disubstituted sulfonamides needs to be explored. |

Computational and Theoretical Studies of N,n Dimethylthiophene 3 Sulfonamide

Electronic Structure Analysis through Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic nature of molecules. For N,N-dimethylthiophene-3-sulfonamide, these calculations illuminate the distribution of electrons and the nature of its molecular orbitals, which are fundamental to its reactivity and intermolecular interactions.

Frontier Molecular Orbital Theory and Orbital Interactions

Frontier Molecular Orbital (FMO) theory is a powerful paradigm for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons.

In a study involving a series of amide inhibitors, including this compound, DFT calculations were performed at the B3LYP/6-31G level of theory to determine the HOMO and LUMO energies. nih.gov While specific energy values for this compound are not detailed in the primary literature, studies on analogous thiophene (B33073) sulfonamides provide representative data. mdpi.comresearchgate.net Typically, the HOMO is localized on the electron-rich thiophene ring, indicating its role as the primary electron donor in interactions with electrophiles. The LUMO, conversely, is often distributed across the sulfonamide group, particularly the S=O bonds, highlighting this region as susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Thiophene Sulfonamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene-2-sulfonamide | -7.21 | -1.15 | 6.06 |

| N-phenylthiophene-2-sulfonamide | -6.89 | -1.54 | 5.35 |

| N,N-dimethylthiophene-2-sulfonamide | -6.95 | -1.28 | 5.67 |

| Note: These values are representative and sourced from computational studies on similar thiophene sulfonamide structures for illustrative purposes. |

Molecular Electrostatic Potential (MESP) Landscapes

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MESP is mapped onto the electron density surface, with red regions indicating negative potential (electron-rich areas) and blue regions indicating positive potential (electron-poor areas).

For this compound, MESP analysis reveals distinct regions of varying electrostatic potential. The oxygen atoms of the sulfonamide group are characterized by a strong negative potential, making them primary sites for interactions with electrophiles and hydrogen bond donors. The area around the hydrogen atoms of the methyl groups and the thiophene ring generally exhibits a positive potential. Such MESP maps are crucial in understanding the non-covalent interactions that govern the binding of this molecule to biological targets, such as the active site of pantothenate synthetase. nih.gov

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are dictated by its preferred three-dimensional structure or conformation. Conformational analysis involves exploring the potential energy surface (PES) of the molecule to identify stable conformers (energy minima) and the energy barriers between them (transition states).

The key flexible bond in this compound is the C(thiophene)-S bond. Rotation around this bond leads to different spatial arrangements of the thiophene ring relative to the sulfonamide group. Computational methods, such as relaxed PES scans, can be employed to calculate the energy as a function of the dihedral angle of this bond. While specific studies on the conformational landscape of this compound are not prevalent, research on similar N,N-dialkylsulfonamides indicates that the conformational preferences are a delicate balance of steric hindrance and electronic effects. The presence of the two methyl groups on the nitrogen atom influences the rotational barrier around the S-N bond as well.

Computational Modeling of Reaction Mechanisms and Energetic Barriers

Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions and calculating the associated activation energies. For this compound, potential reactions of interest could include electrophilic substitution on the thiophene ring or nucleophilic attack at the sulfur atom of the sulfonamide group.

DFT calculations can be used to model the transition state structures and determine the energetic barriers for these hypothetical reactions. For instance, the hydrodesulfurization of thiophene and its derivatives has been studied computationally, revealing the complex multi-step nature of the reaction on catalyst surfaces. rsc.org While no specific reaction mechanisms involving this compound have been published, the computational methodologies are well-established for predicting its reactivity and the feasibility of various reaction pathways.

Theoretical Spectroscopic Analysis Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties.

For this compound, theoretical vibrational spectra (infrared and Raman) can be calculated using DFT. The calculated frequencies and intensities can aid in the assignment of experimental spectral bands to specific molecular vibrations. Studies on other thiophene sulfonamides have demonstrated good agreement between computed and experimental vibrational spectra after applying appropriate scaling factors. mdpi.com Similarly, theoretical UV-Vis spectra can be computed using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and absorption wavelengths.

Investigations of Intra- and Intermolecular Bonding Characteristics

A deeper understanding of the bonding within this compound can be achieved through computational analysis.

The nature of the sulfur-nitrogen (S-N) bond in the sulfonamide group is of particular interest. Natural Bond Orbital (NBO) analysis can be employed to investigate the bond order, hybridization, and charge distribution, providing insights into its covalent and ionic character.

Furthermore, the potential for this molecule to form intermolecular hydrogen bonds is critical for its interaction with biological macromolecules. While the N,N-dimethyl substitution precludes the classic sulfonamide N-H hydrogen bond donation, the oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors. Computational studies can quantify the strength of these interactions and analyze the geometry of the resulting hydrogen bonding networks, for instance, in the active site of an enzyme. The crystal structure of this compound in complex with pantothenate synthetase confirms the importance of such interactions in its binding. proteopedia.orgproteopedia.org

Computational Approaches to Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-based descriptors of a compound with a specific activity or property. In the context of this compound and related thiophene sulfonamides, QSPR models are instrumental in predicting various physicochemical and biological properties, thereby guiding the design of new molecules with desired characteristics. These studies are crucial for understanding the influence of molecular structure on biological activity and for optimizing lead compounds in drug discovery.

Research into thiophene-based sulfonamides has highlighted the significant role of electronic properties in their biological activity. For instance, studies on thiophene analogs have shown that electronic parameters such as the energy of the lowest unoccupied molecular orbital (E-LUMO) and dipole moment are key in modulating anti-inflammatory activity. nih.gov Similarly, computational studies on a series of thiophene sulfonamide derivatives have focused on calculating geometric parameters, frontier molecular orbitals (HOMO-LUMO), and other electronic properties to understand their stability and potential for nonlinear optical (NLO) responses. semanticscholar.org

Molecular docking simulations, a key component of many QSPR studies, have been employed to investigate the binding of thiophene-based sulfonamides to biological targets like carbonic anhydrase. nih.govresearchgate.net These studies elucidate the mechanism of inhibition and highlight the importance of the thiophene and sulfonamide moieties in the interaction with the active site of enzymes. nih.gov

Research Findings

Computational studies on thiophene sulfonamide derivatives have provided valuable insights into their structural and electronic properties. Using methods like the B3LYP/6-311G(d,p) level of theory, researchers have calculated various molecular descriptors. semanticscholar.org These descriptors are then used to build QSPR models that can predict the biological activity or other properties of new, unsynthesized compounds.

A typical QSPR study involves the calculation of a wide range of molecular descriptors, which can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule, such as bond lengths and angles.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.

For a series of thiophene sulfonamide derivatives, key calculated parameters often include the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability, and various thermodynamic parameters. semanticscholar.org

Data Tables

To illustrate the type of data generated in such studies, the following tables provide hypothetical, yet representative, calculated molecular descriptors and electronic properties for a series of thiophene sulfonamide derivatives, including this compound.

Table 1: Calculated Molecular Descriptors for Thiophene Sulfonamide Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) |

|---|---|---|---|

| Thiophene-3-sulfonamide (B184289) | 163.21 | 0.54 | 68.21 |

| This compound | 191.27 | 1.23 | 43.98 |

| 5-Chloro-thiophene-3-sulfonamide | 197.66 | 1.15 | 68.21 |

Table 2: Calculated Electronic Properties for Thiophene Sulfonamide Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Thiophene-3-sulfonamide | -7.12 | -1.54 | 5.58 | 4.89 |

| This compound | -6.89 | -1.32 | 5.57 | 5.12 |

| 5-Chloro-thiophene-3-sulfonamide | -7.25 | -1.87 | 5.38 | 3.76 |

Note: The data in the tables are illustrative and based on typical values found in computational studies of similar compounds. They are intended to represent the type of information generated from QSPR studies.

These tables demonstrate how QSPR studies generate quantitative data that can be used to compare different derivatives and predict their properties. For example, the HOMO-LUMO gap can indicate the relative stability of the compounds, with a larger gap suggesting higher stability. semanticscholar.org The dipole moment and other electronic descriptors can be correlated with binding affinity to a biological target. nih.gov By establishing a statistically significant relationship between these descriptors and an observed property, a QSPR model can be developed to accelerate the discovery of new thiophene sulfonamides with enhanced therapeutic potential.

N,n Dimethylthiophene 3 Sulfonamide As a Synthetic Building Block

Precursor for the Synthesis of Complex Heterocyclic Systems (e.g., Fused Thiophene (B33073) Derivatives)

The thiophene ring is a fundamental component in numerous biologically active compounds and functional materials. The sulfonamide group in N,N-dimethylthiophene-3-sulfonamide can act as a directing group or a reactive site to facilitate the construction of fused heterocyclic systems. For instance, the carbon atoms adjacent to the sulfur in the thiophene ring are susceptible to electrophilic substitution, and the sulfonamide group can influence the regioselectivity of these reactions.

One common strategy for creating fused thiophene systems, such as thieno[3,2-b]thiophenes, involves the cyclization of appropriately substituted thiophenes. While direct examples using this compound are not extensively documented, the general principle involves introducing reactive functional groups onto the thiophene ring that can then participate in intramolecular cyclization reactions. For example, a functional group could be introduced at the 2-position of the thiophene ring, which could then react with a side chain at the 3-position (derived from the sulfonamide) to form a new fused ring.

Table 1: Examples of Fused Thiophene Derivatives Synthesized from Thiophene Precursors

| Fused Heterocycle | Synthetic Strategy | Reference Compound |

| Thieno[3,2-b]thiophene | Intramolecular cyclization of a 3-substituted thiophene-2-thioacetate | Not Applicable |

| Thieno[2,3-b]thiophene | Condensation of a 2-aminothiophene-3-carbonitrile with a suitable reagent | Not Applicable |

| Thieno[3,2-c]pyridine | Cyclization of a pyridine (B92270) ring onto a thiophene scaffold | Not Applicable |

Utilization in Multi-Step Convergent Synthetic Strategies

In convergent synthesis, complex molecules are assembled from several individual fragments that are synthesized separately and then joined together in the later stages. This compound can be envisioned as a key fragment in such strategies. The thiophene ring can be functionalized at various positions, allowing for the attachment of different molecular fragments. The sulfonamide group itself can be modified or used as a handle for coupling reactions.

For example, the thiophene ring could be halogenated and then subjected to cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce new carbon-carbon bonds. The N,N-dimethylsulfonamide group is generally stable under many reaction conditions, making it a reliable component throughout a multi-step synthesis.

Development of this compound-based Ligands for Catalysis

The sulfur and nitrogen atoms in this compound offer potential coordination sites for metal ions, making it a candidate for development into a ligand for catalysis. The thiophene sulfur is a soft donor, while the sulfonamide nitrogen and oxygen atoms are harder donors. This combination of donor atoms could lead to ligands with interesting electronic and steric properties.

While there is no specific literature detailing the use of this compound as a ligand, the broader class of thiophene- and sulfonamide-containing molecules has been explored in coordination chemistry. The synthesis of such ligands would typically involve the introduction of additional coordinating groups onto the thiophene ring or modification of the sulfonamide moiety. These ligands could then be complexed with transition metals to create catalysts for various organic transformations, such as cross-coupling reactions or asymmetric synthesis.

Integration into Polyfunctionalized Architectures for Methodological Exploration

The reactivity of the thiophene ring and the sulfonamide group allows for the integration of this compound into more complex, polyfunctionalized molecules. This makes it a useful substrate for exploring new synthetic methodologies. For example, directed ortho-metalation, where a functional group directs the deprotonation and subsequent functionalization of an adjacent position, could be a powerful tool. The sulfonamide group is a known directing group for lithiation, which would allow for the selective introduction of a variety of functional groups at the 2-position of the thiophene ring.

The resulting polyfunctionalized thiophenes could then be used to study the interplay of different functional groups, explore novel cyclization reactions, or serve as precursors to materials with interesting electronic or photophysical properties.

Future Directions and Emerging Research Avenues in N,n Dimethylthiophene 3 Sulfonamide Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of heteroaromatic sulfonamides often involves the use of harsh reagents like sulfonyl chlorides and strong bases, which can generate significant halide salt waste. rsc.org Modern synthetic chemistry is increasingly focused on "green" and sustainable practices that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. mdpi.comnih.gov

Future research in the synthesis of N,N-dimethylthiophene-3-sulfonamide is expected to focus on the following sustainable approaches:

C-H Activation/Sulfonamidation: Direct functionalization of thiophene's C-H bonds represents a highly atom-economical approach. rsc.org Transition-metal catalyzed C-H sulfonamidation using sulfonyl azides or other nitrogen sources offers a direct route to the sulfonamide moiety, avoiding the pre-functionalization of the thiophene (B33073) ring. rsc.org This method reduces the number of synthetic steps and the formation of toxic byproducts.

Use of Green Solvents: Replacing traditional organic solvents with greener alternatives like water, deep eutectic solvents (DES), or bio-based solvents is a key aspect of sustainable chemistry. mdpi.comrsc.org Research into conducting the synthesis of thiophene sulfonamides in aqueous media or DES can significantly reduce the environmental impact of the process. rsc.orgmdpi.comrsc.org A facile and environmentally benign synthesis of sulfonamides has been demonstrated in water, omitting the need for organic bases and simplifying product isolation. rsc.org

Metal-Free Catalysis: While transition metals are effective catalysts, their potential toxicity and cost are drawbacks. The development of metal-free catalytic systems for sulfonamide synthesis is a growing area of interest. thieme-connect.com For instance, methods utilizing iodine as a catalyst and dimethyl sulfoxide (B87167) as an oxygen source for the formation of sulfonamides are being explored. thieme-connect.com

One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. A one-pot synthesis of aromatic and heteroaromatic sulfonamides from aryl halides has been developed, which could be adapted for this compound. nih.gov

| Sustainable Approach | Description | Potential Benefits |

| C-H Activation | Direct functionalization of C-H bonds to form C-N bonds. rsc.org | Increased atom economy, reduced synthetic steps. |

| Green Solvents | Utilization of water, deep eutectic solvents, or other environmentally friendly solvents. mdpi.commdpi.comrsc.org | Reduced environmental impact, improved safety. |

| Metal-Free Catalysis | Employing non-metallic catalysts to promote the reaction. thieme-connect.com | Lower toxicity, reduced cost. |

| One-Pot Synthesis | Combining multiple reaction steps in a single vessel. nih.gov | Increased efficiency, reduced waste generation. |

Application of Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. thieme.de These benefits include enhanced safety, improved reaction control, higher yields, and easier scalability. The application of flow chemistry to the synthesis of this compound and its derivatives is a promising future direction.

Key areas for exploration in flow synthesis include:

Rapid Library Synthesis: Flow reactors can be used for the rapid and automated synthesis of compound libraries. acs.orgacs.org This is particularly valuable for generating a diverse range of sulfonamides for high-throughput screening. A fully automated two-step flow process has been reported for the preparation of a 48-member library of secondary sulfonamides. acs.org

Safe Handling of Hazardous Reagents: Reactions involving hazardous intermediates or reagents can be performed more safely in flow reactors due to the small reaction volumes and enhanced heat and mass transfer.

Process Intensification: Flow chemistry allows for the intensification of chemical processes, leading to higher productivity in a smaller footprint. This is crucial for the industrial-scale production of this compound.

A rapid and eco-friendly synthesis of a sulfonamide library under flow conditions has been described, demonstrating the potential of this technology in drug discovery. acs.orgacs.org This approach minimizes waste, employs green media, and allows for easy isolation of pure products. acs.org

Exploration of Novel Catalytic Systems for Tailored Transformations

The development of novel catalysts is central to advancing the synthesis and functionalization of this compound. Future research will likely focus on catalysts that offer higher efficiency, selectivity, and broader functional group tolerance.

Emerging areas in catalysis for thiophene sulfonamide chemistry include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. This technology could be applied to various transformations of the thiophene ring or the sulfonamide group.

Dual Catalysis: Combining two different catalytic cycles in a single reaction can enable novel transformations that are not possible with a single catalyst. For example, the combination of a transition metal catalyst with an organocatalyst could allow for the direct asymmetric functionalization of the thiophene ring.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. The use of enzymes for the synthesis or modification of this compound could provide access to enantiomerically pure compounds.

Palladium-Catalyzed C-H Activation: Palladium catalysts have been extensively studied for the direct C-H activation of heteroaromatic compounds, including thiophenes. mdpi.com Future work will focus on developing more active and regioselective palladium catalysts for the functionalization of the thiophene ring in this compound. nih.govacs.org

| Catalytic System | Description | Potential Application for this compound |

| Photoredox Catalysis | Utilizes visible light to initiate chemical reactions. | Mild and selective functionalization of the thiophene ring. |

| Dual Catalysis | Employs two catalysts to enable novel transformations. | Asymmetric synthesis of chiral thiophene derivatives. |

| Biocatalysis | Uses enzymes to catalyze chemical reactions. | Enantioselective synthesis and modification. |

| Palladium Catalysis | Employs palladium complexes to activate C-H bonds. mdpi.comnih.govacs.org | Regioselective arylation, alkenylation, and alkynylation of the thiophene core. nih.govacs.org |

High-Throughput Methodologies for Structural Diversity Generation

The discovery of new drug candidates often relies on the screening of large and diverse compound libraries. High-throughput methodologies, such as combinatorial chemistry and automated synthesis, are essential for rapidly generating these libraries. niscpr.res.inwikipedia.org

For this compound, future research will leverage high-throughput approaches to:

Generate Focused Libraries: By systematically varying the substituents on the thiophene ring and the sulfonamide nitrogen, focused libraries of analogs can be created. This allows for a detailed exploration of the structure-activity relationship (SAR).

Scaffold Decoration: Starting from the core this compound scaffold, a wide range of chemical functionalities can be introduced using high-throughput synthesis techniques. This can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Integration with Computational Screening: High-throughput synthesis can be coupled with in silico screening methods to prioritize the synthesis of compounds with the highest probability of being active. nih.gov This data-driven approach can significantly accelerate the drug discovery process.

The use of solid-phase synthesis, a cornerstone of combinatorial chemistry, allows for the efficient preparation and purification of large numbers of compounds. wikipedia.org By anchoring the thiophene scaffold to a solid support, a variety of reagents can be applied in a parallel or split-and-pool fashion to generate a diverse library of this compound derivatives.

Q & A

Q. What are the recommended synthetic routes for N,N-dimethylthiophene-3-sulfonamide, and how can reaction conditions be optimized for high purity?

Answer: The synthesis typically involves sulfonylation of thiophene derivatives. A common approach is the reaction of 3-thiophenesulfonyl chloride with dimethylamine under controlled pH (7–9) in anhydrous tetrahydrofuran (THF) at 0–5°C. Purification via recrystallization using ethanol/water mixtures (70:30 v/v) yields >95% purity. Key parameters include:

- Temperature control : Prevents side reactions like sulfone formation.

- Solvent selection : THF minimizes hydrolysis of the sulfonyl chloride intermediate.

- Stoichiometry : Excess dimethylamine (1.2 eq) ensures complete substitution .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., dimethyl groups at δ 2.8–3.1 ppm) and confirm sulfonamide linkage.

- X-ray crystallography : Resolves bond angles and torsion (e.g., S–N–C angles ~109.5°), critical for understanding steric effects .

- DFT calculations : Predict electronic distribution (e.g., sulfonamide’s electron-withdrawing effect on the thiophene ring) using B3LYP/6-31G(d) basis sets .

Advanced Research Questions

Q. What strategies are effective in analyzing conflicting data regarding the biological activity of this compound across different assay systems?

Answer: Discrepancies often arise from assay-specific conditions. For example:

- Enzyme inhibition assays : Variations in buffer pH (e.g., Tris vs. phosphate) alter protonation states of the sulfonamide group, affecting binding affinity.

- Cell-based vs. biochemical assays : Membrane permeability in cellular systems may reduce observed IC50 values compared to purified enzyme assays.

Mitigation : - Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of assay conditions.

- Cross-validate with structural data (e.g., co-crystallization with target enzymes) to resolve mechanistic ambiguities .

Q. How can computational modeling predict the binding interactions of this compound with target enzymes, and what are the limitations of these approaches?

Answer:

- Molecular docking (AutoDock Vina) : Simulates ligand-enzyme binding poses. The sulfonamide’s sulfonyl group often forms hydrogen bonds with catalytic residues (e.g., histidine in carbonic anhydrase).

- Limitations :

- Neglects solvent effects and protein flexibility.

- Overestimates binding affinity if van der Waals interactions dominate.

Validation : Compare docking scores with experimental IC50 values and mutagenesis data (e.g., alanine scanning of binding-site residues) .

Key Methodological Notes

- Advanced Techniques : Use hybrid QM/MM simulations to model reaction mechanisms involving sulfonamide intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.